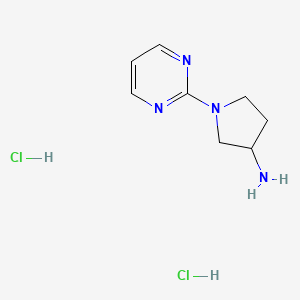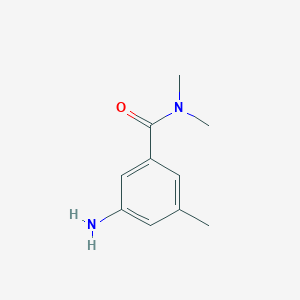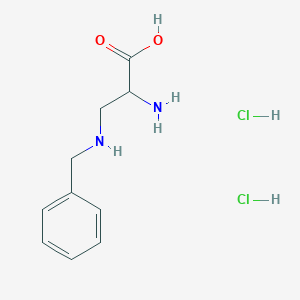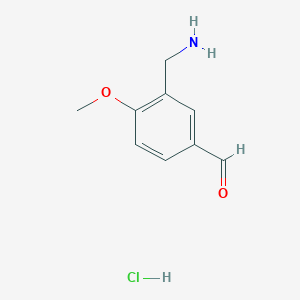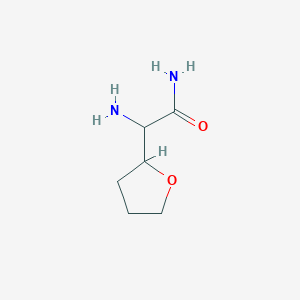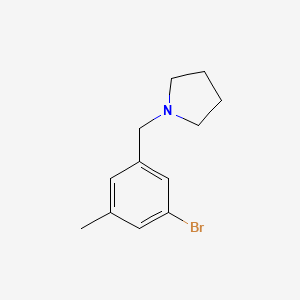
1-(3-Bromo-5-methylbenzyl)pyrrolidine
Vue d'ensemble
Description
“1-(3-Bromo-5-methylbenzyl)pyrrolidine” is a chemical compound with the formula C12H16BrN and a molecular weight of 254.17 .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including “1-(3-Bromo-5-methylbenzyl)pyrrolidine”, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ- (N-acylamino) alkenes and γ- (N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis
The molecular structure of “1-(3-Bromo-5-methylbenzyl)pyrrolidine” can be represented by the InChI code: 1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3 .More detailed properties such as melting point, boiling point, and density were not found in the search results .
Applications De Recherche Scientifique
Synthesis and Biological Activities
Synthesis and Antioxidant and Anticholinergic Activities : The first synthesis of biologically active natural bromophenols, including derivatives of 1-(3-Bromo-5-methylbenzyl)pyrrolidine, was reported. These molecules demonstrated significant antioxidant activities compared to standard antioxidants and were tested for their activity against cholinergic enzymes, showing potential in medicinal chemistry (Rezai et al., 2018).
Anti-inflammatory and Analgesic Agents : A series of pyrrolidin-2-ones, including derivatives of 1-(3-Bromo-5-methylbenzyl)pyrrolidine, were synthesized and evaluated for their anti-inflammatory and analgesic properties. Some compounds showed dual inhibitory activity against prostaglandin and leukotriene synthesis, with potential as safer alternatives to traditional anti-inflammatory drugs (Ikuta et al., 1987).
Chemical Synthesis and Characterization
Synthesis and Characterization of Pyrrolidine Derivatives : Novel pyrrolidine carboxylic acid derivatives, including 1-(3-Bromo-5-methylbenzyl)pyrrolidine, were synthesized and characterized. These compounds are important for understanding the chemical properties and potential applications of pyrrolidine derivatives (Mogulaiah et al., 2018).
Stereoselective Anionic Cyclizations to Pyrrolidines : Research into the cyclization of α-amino-organolithiums onto unactivated alkenes resulted in the formation of pyrrolidines, including 1-(3-Bromo-5-methylbenzyl)pyrrolidine derivatives. This study contributes to the understanding of stereoselective synthesis processes in organic chemistry (Coldham et al., 1997).
Pharmaceutical Research
Development of Quinolone Antibacterials : The synthesis of 1-(3-Bromo-5-methylbenzyl)pyrrolidine derivatives contributed to the development of novel quinolone antibacterials, showcasing the compound's relevance in the field of antibiotic research (Schroeder et al., 1992).
Discovery of New Anti-HIV Agents : Functionalized pyrrolidines, including 1-(3-Bromo-5-methylbenzyl)pyrrolidine derivatives, were synthesized and found to inhibit alpha-mannosidase activity, displaying potential as anti-HIV agents. This research demonstrates the compound's significance in developing treatments for infectious diseases (Fiaux et al., 2005).
Propriétés
IUPAC Name |
1-[(3-bromo-5-methylphenyl)methyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c1-10-6-11(8-12(13)7-10)9-14-4-2-3-5-14/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCVDLWUVTDCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CN2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001237228 | |
| Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704069-69-1 | |
| Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704069-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[(3-bromo-5-methylphenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001237228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




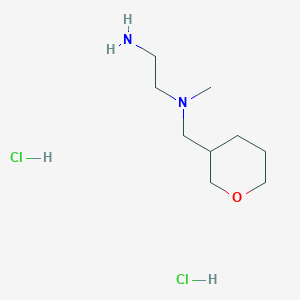
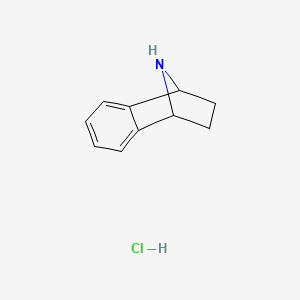
![tert-butyl N-{3-hydroxy-2-[(2-methylphenyl)methyl]propyl}carbamate](/img/structure/B1382158.png)
![2-((8-Azabicyclo[3.2.1]octan-3-yl)oxy)thiazole dihydrochloride](/img/structure/B1382159.png)
